Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI)
Description
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI) is an organosilicon compound known for its versatile applications in various fields. It is a colorless to pale yellow liquid with a molecular formula of C14H23ClO3Si and a molecular weight of 306.87 g/mol. This compound is primarily used as a coupling agent, which helps in improving the adhesion between organic and inorganic materials .
Properties
CAS No. |
93803-92-0 |
|---|---|
Molecular Formula |
C15H25ClO3Si |
Molecular Weight |
316.89 g/mol |
IUPAC Name |
1-[2-(chloromethyl)phenyl]ethyl-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-5-17-20(18-6-2,19-7-3)13(4)15-11-9-8-10-14(15)12-16/h8-11,13H,5-7,12H2,1-4H3 |
InChI Key |
YSXDNKZSMSWRSW-UHFFFAOYSA-N |
SMILES |
CCO[Si](C(C)C1=CC=CC=C1CCl)(OCC)OCC |
Canonical SMILES |
CCO[Si](C(C)C1=CC=CC=C1CCl)(OCC)OCC |
Other CAS No. |
93803-92-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- typically involves the reaction of [1-[(chloromethyl)phenyl]ethyl]bromide with triethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in coatings, adhesives, and sealants to enhance their performance and durability.
Mechanism of Action
The mechanism of action of Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s triethoxy groups hydrolyze in the presence of water to form silanols, which can then condense to form siloxane bonds. These bonds improve the adhesion between different materials by forming a strong interfacial layer .
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxyvinylsilane: Contains a vinyl group instead of a chloromethyl group.
Trimethoxy(2-phenylethyl)silane: Similar structure but with methoxy groups and a phenylethyl group.
Uniqueness
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- is unique due to its chloromethyl group, which provides additional reactivity for further functionalization. The triethoxy groups also offer better hydrolytic stability compared to methoxy groups, making it more suitable for applications requiring long-term durability .
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